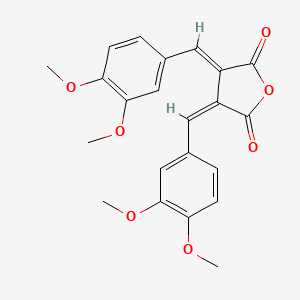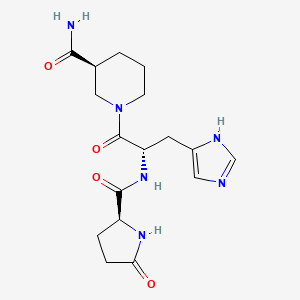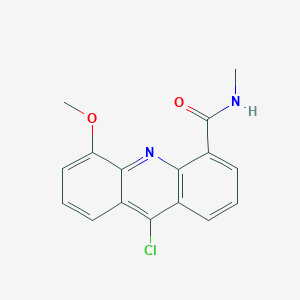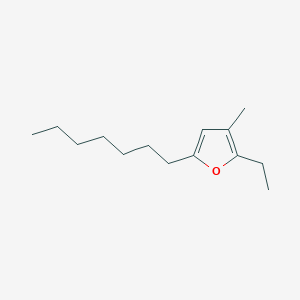
2-Ethyl-5-heptyl-3-methylfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-heptyl-3-methylfuran is a chemical compound belonging to the class of furans. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring consisting of four carbon atoms and one oxygen atom. This particular compound is notable for its unique structure, which includes ethyl, heptyl, and methyl substituents on the furan ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of polysubstituted furans, including 2-Ethyl-5-heptyl-3-methylfuran, can be achieved through various methods. One common approach involves the use of sulfur ylides and alkyl acetylenic carboxylates. The reaction typically proceeds through a sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-5-heptyl-3-methylfuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-5-heptyl-3-methylfuran has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of metabolic pathways and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism by which 2-Ethyl-5-heptyl-3-methylfuran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring can participate in various chemical reactions, influencing biological pathways and processes. Specific pathways and targets depend on the context of its application, such as its role in metabolic studies or drug development .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-5-methylfuran: A similar compound with a shorter alkyl chain, used as a flavoring agent and in chemical synthesis.
2-Acetyl-5-methylfuran: Known for its applications in spectroscopy and as a flavor compound.
Uniqueness
2-Ethyl-5-heptyl-3-methylfuran is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other furan derivatives.
Propiedades
Número CAS |
89932-20-7 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
2-ethyl-5-heptyl-3-methylfuran |
InChI |
InChI=1S/C14H24O/c1-4-6-7-8-9-10-13-11-12(3)14(5-2)15-13/h11H,4-10H2,1-3H3 |
Clave InChI |
QUGJEHCICCBHKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC(=C(O1)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



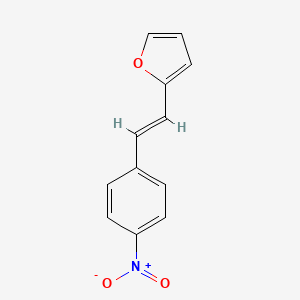
![5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine](/img/structure/B12915635.png)

![3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12915646.png)

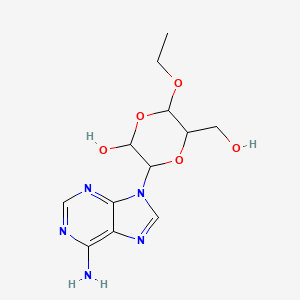
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-fluorophenyl)-](/img/structure/B12915661.png)
